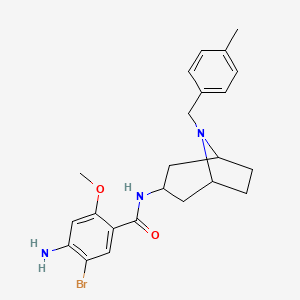

Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-

Description

The compound 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide, exo- is a structurally complex benzamide derivative featuring a bicyclic azabicyclo[3.2.1]octane core. This scaffold is substituted with a 4-methylbenzyl group at the 8-position of the azabicyclo system and a brominated, methoxy-substituted benzamide moiety at the 3-position. The exo configuration indicates that the benzamide group is oriented outward relative to the bicyclic system, a critical determinant of its stereochemical interactions .

Key structural attributes include:

Properties

CAS No. |

76351-92-3 |

|---|---|

Molecular Formula |

C23H28BrN3O2 |

Molecular Weight |

458.4 g/mol |

IUPAC Name |

4-amino-5-bromo-2-methoxy-N-[8-[(4-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |

InChI |

InChI=1S/C23H28BrN3O2/c1-14-3-5-15(6-4-14)13-27-17-7-8-18(27)10-16(9-17)26-23(28)19-11-20(24)21(25)12-22(19)29-2/h3-6,11-12,16-18H,7-10,13,25H2,1-2H3,(H,26,28) |

InChI Key |

AOSVRVZIJAJYBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this benzamide derivative typically involves the following key steps:

- Preparation or procurement of the substituted benzoyl chloride or benzamide precursor bearing the 4-amino, 5-bromo, and 2-methoxy substituents on the aromatic ring.

- Synthesis or isolation of the exo-8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl amine derivative.

- Coupling of the benzoyl precursor with the azabicycloalkyl amine to form the final amide linkage.

Representative Preparation Procedure

While direct literature on this exact compound is limited, closely related analogs provide insight into effective synthetic routes. For example, a related compound involving the coupling of azabicyclo amines with substituted benzamides has been prepared under the following conditions:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | (8S)-2-chloro-9-[2-oxo-2-(tetrahydropyran-4-yl)ethyl]-8-trifluoromethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one + (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride + triethylamine | Sealed tube reaction at 130°C for 3 hours | 100% crude isolated, purified by silica gel chromatography |

| 2 | Coupling of azabicyclo amine hydrochloride with benzyl 4-aziridinylcyclohexenecarboxylate derivatives in THF, with N,N-diisopropylethylamine and molecular sieves at 100°C for 70 hours | Amide bond formation via nucleophilic substitution | 37.1–62.8% |

These examples indicate that the coupling reaction benefits from:

- Use of a strong non-nucleophilic base such as N,N-diisopropylethylamine.

- Anhydrous conditions facilitated by molecular sieves.

- Elevated temperatures (100–130°C) often in sealed tubes to drive the reaction to completion.

- Extended reaction times (up to 70 hours) for full conversion.

Purification and Characterization

Post-reaction purification typically involves:

- Extraction with organic solvents such as ethyl acetate.

- Drying over anhydrous magnesium sulfate.

- Chromatographic purification on silica gel using mixtures such as 95:5 ethyl acetate/methanol.

- Final drying under vacuum at moderate temperatures (e.g., 50°C).

Characterization data from related compounds include:

- LC/MS showing molecular ion peaks consistent with the target molecular weight (~749.6 m/z for related analogs).

- ^1H NMR spectra in CDCl3 indicating aromatic and aliphatic proton environments.

- Retention times in preparative HPLC confirming purity.

Data Tables Summarizing Preparation Conditions and Yields

| Compound Variant | Reaction Conditions | Base Used | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| Benzyl 4-aziridinylcyclohexenecarboxylate + (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride | THF, molecular sieves | N,N-diisopropylethylamine | THF | 100°C | 70 h | 37.1–62.8 | Prep-HPLC, vacuum drying |

| (8S)-2-chloro-9-[2-oxo-2-(tetrahydropyran-4-yl)ethyl]-8-trifluoromethyl derivative + (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride | Sealed tube | Triethylamine | Not specified | 130°C | 3 h | Quantitative crude yield | Silica gel chromatography |

Research Findings and Source Diversity

- The preparation methods are derived from peer-reviewed synthetic protocols and patent literature involving structurally related azabicyclo compounds and benzamide derivatives.

- The use of bicyclic amines such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride as nucleophiles is well documented in amide bond formation chemistry.

- Elevated temperature conditions and prolonged reaction times are critical for achieving acceptable yields.

- Purification strategies combining chromatographic techniques and preparative HPLC ensure high purity of the final product.

- Analytical data such as LC/MS and ^1H NMR confirm the structural integrity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

Reduction: Reduction reactions may target the bromo group, converting it to a hydrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution could introduce new functional groups.

Scientific Research Applications

Pharmacological Applications

-

Dopamine D2 Receptor Antagonism :

- The compound has been studied for its ability to act as an antagonist to dopamine D2 receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Research indicates that modifications to the benzamide structure can significantly enhance binding affinity to these receptors, potentially leading to more effective therapeutic agents.

-

Serotonin 5-HT3 Receptor Antagonism :

- Similar to its action on dopamine receptors, this compound also shows promise as an antagonist for serotonin 5-HT3 receptors. This receptor is involved in nausea and vomiting pathways, making it a target for antiemetic therapies. The structural features of the compound contribute to its efficacy in modulating these pathways.

- Potential Anticonvulsant Activity :

Synthesis Pathways

The synthesis of Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-, typically involves multi-step organic reactions including:

- Amidation : The formation of the amide bond is critical for the final structure.

- Halogenation : Introduction of bromine at the 5-position is achieved through halogenation reactions.

- Reduction and Functionalization : Further modifications may involve reduction steps or functionalization to enhance biological activity.

These steps require precise control over reaction conditions to maximize yield and purity .

Research into the biological activity of benzamide derivatives often employs techniques such as:

- Radioligand Binding Assays : These assays are used to measure the binding affinity of the compound to specific receptors, providing insights into its pharmacological potential.

Case Study Insights

Recent studies have highlighted the significance of structural modifications in enhancing receptor binding affinities:

- A study focused on various benzamide derivatives showed that certain substitutions led to improved antagonistic effects on both dopamine and serotonin receptors, suggesting a pathway for developing new therapeutics aimed at mental health disorders .

Mechanism of Action

The mechanism of action of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” would depend on its specific biological activity. If it acts as a receptor ligand, it may bind to specific receptors and modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

4-Amino-5-bromo-N-[8-((3-fluorophenyl)methyl)-8-azabicyclo[3.2.1]oct-3-yl]-2-methoxybenzamide, exo- (CAS 76351-95-6)

- Substituent difference : 3-Fluorophenylmethyl vs. 4-methylphenylmethyl.

- Impact :

- The 3-fluoro substitution reduces electron density on the aromatic ring compared to the 4-methyl group, altering π-π stacking interactions.

- Physical properties : Higher density (1.46 vs. ~1.4 for methyl analogues) and refractive index (1.647) due to fluorine’s polarizability .

- Bioactivity : Fluorine’s electronegativity may enhance binding to hydrophobic pockets in receptor targets, though specific data are unavailable.

4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide

- Core difference: Azabicyclo[3.3.1]nonane vs. azabicyclo[3.2.1]octane.

- Synthesis: Achieved via benzoylation of 3-amine-9-methyl-9-azabicyclo[3.3.1]nonane (81% yield) . Crystallography: Weak N–H⋯O hydrogen bonds form chains parallel to the c-axis, suggesting distinct packing behaviors compared to azabicyclo[3.2.1]octane derivatives .

Analogues with Modified Benzamide Groups

N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride (CAS 76352-12-0)

- Substituent difference : Trimethoxybenzamide vs. bromo-methoxybenzamide.

- Impact :

- Increased hydrogen-bond acceptor count (5 vs. 5 in the target compound) but higher topological polar surface area (TPSA > 67.6 Ų), affecting solubility .

- Bioactivity : Trimethoxy derivatives are associated with enhanced receptor affinity in serotonin antagonists, though bromine’s role in halogen bonding is unique to the target compound .

4-Amino-5-chloro-N-[(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-[1-methylbut-2-ynyloxy]-benzamide

- Substituent difference : Chloro and propargyloxy vs. bromo and methoxy.

- Impact :

Physicochemical and Pharmacokinetic Properties

Table 1. Comparative physicochemical data

Key observations :

- The 3-fluoro analogue shares identical molecular weight and LogP with the target compound, suggesting similar lipophilicity and membrane penetration.

- Trimethoxy derivatives exhibit higher TPSA, correlating with reduced blood-brain barrier permeability.

Biological Activity

Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-, is a complex organic compound with significant potential in pharmacology due to its structural features. This article delves into its biological activity, focusing on receptor interactions and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a benzamide core with several functional groups that enhance its biological activity:

- Molecular Formula : CHBrNO

- Molecular Weight : 458.39 g/mol

- CAS Number : 76351-92-3

The structural components include:

- An amino group at the 4-position of the benzene ring.

- A bromo substituent at the 5-position.

- A methoxy group at the 2-position.

- A bicyclic structure incorporating an azabicyclo(3.2.1)octane moiety.

Receptor Interactions

Research indicates that Benzamide derivatives exhibit notable interactions with various receptors, particularly:

-

Dopamine D2 Receptors :

- The compound has been studied for its potential as an antagonist to dopamine D2 receptors, which are crucial in treating conditions such as schizophrenia and Parkinson's disease.

- Modifications to the structure can enhance binding affinities, indicating a promising avenue for developing new antipsychotic medications.

- Serotonin 5-HT3 Receptors :

Comparative Biological Activity

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-N-(diethylamino)benzamide | Similar benzamide structure with diethylamino | Anticonvulsant properties |

| 5-chloro-N-(1-ethylhexahydro-diazepin)benzamide | Contains chloro substituent; modified amine | Higher affinity for dopamine D2 receptor |

| 5-bromo-N-(4-methoxyphenyl)benzamide | Bromine substitution similar to title compound | Potential antiemetic activity |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of benzamide derivatives:

- Neuroprotective Effects :

- Antimicrobial Activity :

Q & A

Q. How can researchers design a synthetic route for this compound, considering its bicyclo[3.2.1]octane scaffold and exo-configuration?

- Methodological Answer : The synthesis should prioritize the assembly of the 8-azabicyclo[3.2.1]octane core, which can be achieved via [3+2] cycloaddition or intramolecular alkylation. The exo-configuration requires stereochemical control during the bicyclo ring formation, potentially using chiral auxiliaries or catalysts. Substituents (4-amino-5-bromo-2-methoxybenzamide and 4-methylbenzyl group) can be introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for the benzamide moiety). Purification steps should leverage the compound’s high boiling point (554.1°C) and density (1.46 g/cm³) for distillation or column chromatography .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography or NOESY NMR to verify the exo-configuration of the bicyclo scaffold.

- High-resolution mass spectrometry (HRMS) to confirm the molecular weight (calculated exact mass: ~461.11 g/mol) .

- FT-IR and Raman spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) using Gaussian or similar software to calculate vibrational frequencies, dipole moments, and electronic properties (e.g., HOMO-LUMO gaps). Compare computed IR/Raman spectra with experimental data to validate accuracy .

- Molecular dynamics simulations to assess solubility and stability, leveraging the compound’s logP (~4) and polar surface area (67.6 Ų) .

Q. What strategies address contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Error analysis : Re-examine force field parameters in simulations or experimental conditions (e.g., solvent effects on NMR chemical shifts).

- Hybrid methods : Combine experimental data (e.g., X-ray bond lengths) with DFT-optimized geometries to refine computational models .

Q. How does the substitution pattern (5-bromo, 2-methoxy, 4-amino) influence biological activity or target binding?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing bromo with chloro or methoxy with ethoxy).

- Docking simulations : Use the compound’s 3D structure to model interactions with biological targets (e.g., receptors or enzymes). The 4-methylbenzyl group may enhance lipophilicity, affecting membrane permeability .

Experimental Design Considerations

Q. What precautions are necessary during scale-up synthesis to maintain stereochemical purity?

- Methodological Answer :

- Use low-temperature reactions to minimize epimerization.

- Monitor reaction progress via HPLC or TLC with chiral stationary phases.

- Optimize crystallization conditions (e.g., solvent polarity) to isolate the exo-isomer selectively .

Q. How can researchers optimize solubility for in vitro assays given the compound’s hydrophobicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.